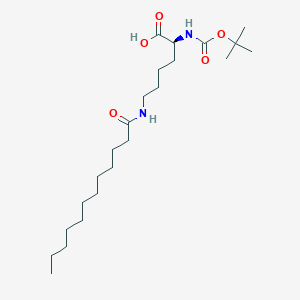

![molecular formula C21H24N4 B2492197 6-Allyl-5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 890618-96-9](/img/structure/B2492197.png)

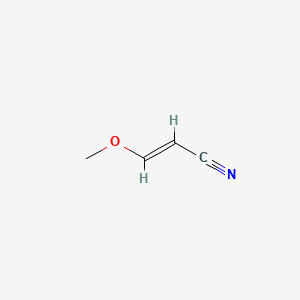

6-Allyl-5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, noted for its diverse pharmacological potentials. The synthesis and investigation of such compounds are driven by their relevance in medicinal chemistry, specifically targeting their interaction with various biological targets.

Synthesis Analysis

Synthetic approaches for pyrazolo[1,5-a]pyrimidine derivatives often involve the reaction of sodium salt of specific ketones with heterocyclic amines. For instance, Mohamed et al. (2011) synthesized pyrazolo[1,5-a]pyrimidine derivatives by reacting sodium salt of 3-hydroxy-(1-pyridin-2-yl)prop-2-en-1-one or sodium salt of 3-hydroxy-1-(pyridin-3-yl)prop-2-en-1-one with different heterocyclic amines in piperidenium acetate (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).

Molecular Structure Analysis

The crystal and molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, as explored through X-ray diffraction techniques, reveals intricate details about their conformation and interaction potential with biological targets. Bushuev et al. (2010) provided insights into the structural aspects of copper(II) complexes derived from a pyrazolylpyrimidine ligand, demonstrating the importance of molecular structure in the development of functional materials and potential therapeutic agents (Bushuev et al., 2010).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, highlighting their versatility. The reaction mechanisms and outcomes can significantly influence the biological activity and applicability of these compounds. For example, Ghozlan et al. (2018) developed a novel series of pyrazolo[1,5-a]pyrimidines showcasing the synthetic versatility and potential for generating diverse biologically active molecules (Ghozlan, Ramadan, Abdelmoniem, & Abdelhamid, 2018).

科学的研究の応用

Synthesis of Novel Compounds

One significant application is the synthesis of novel compounds. For instance, research has explored the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the versatility of pyrazolopyrimidine derivatives in creating new chemical entities (Rahmouni et al., 2014). This approach has led to the discovery of compounds with potential applications in various fields, including pharmaceuticals and materials science.

Heterocyclic Synthesis

Another application is in heterocyclic synthesis. Researchers have developed methods for synthesizing various pyrimidine, pyrazole, benzimidazolo[1,2-a]pyrimidine, and tetrazolo[1,5-a]pyrimidine derivatives, incorporating the pyrazolo[1,5-a]pyrimidine moiety. These methods are significant for creating complex heterocyclic structures, which are crucial in medicinal chemistry and drug design (Ho & Suen, 2013).

Anticancer and Anti-inflammatory Agents

The pyrazolopyrimidine derivatives have also been evaluated for their potential as anticancer and anti-inflammatory agents. A study synthesized a series of such derivatives and screened them for cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential therapeutic applications (Rahmouni et al., 2016).

Development of Pyrazole-based Pyrimidine Scaffolds

Further research includes the development of pyrazole-based pyrimidine scaffolds. These compounds are gaining attention in drug design due to their pharmacological potentials. The synthesis of these compounds involves multicomponent reactions, showcasing the adaptability of pyrazolo[1,5-a]pyrimidine in complex molecular designs (Ajani et al., 2019).

Selective Inhibitor Discovery

Additionally, the discovery of selective inhibitors of specific enzymes or proteins is another application. A study found that novel 3,6-di-substituted or 3-substituted pyrazolo[1,5-a]pyrimidines act as selective inhibitors of JAK1 JH2 pseudokinase and VPS34, showcasing the potential of these compounds in targeted therapies (Singleton et al., 2019).

作用機序

Pyrazolo[1,5-a]pyrimidines

are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as azolo[1,5-a]pyrimidines, which have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

特性

IUPAC Name |

5-methyl-3-phenyl-7-piperidin-1-yl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4/c1-3-10-18-16(2)23-20-19(17-11-6-4-7-12-17)15-22-25(20)21(18)24-13-8-5-9-14-24/h3-4,6-7,11-12,15H,1,5,8-10,13-14H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWLCCYFHBHOMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1CC=C)N3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

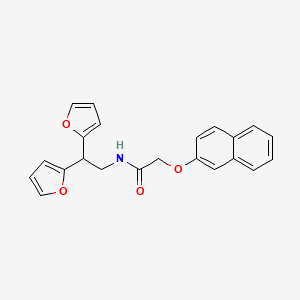

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2492117.png)

![12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2492119.png)

![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492121.png)

![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2492126.png)

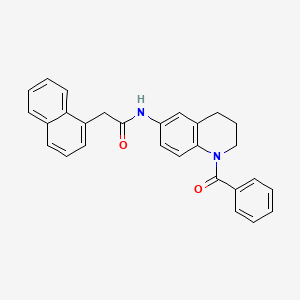

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2492127.png)

![4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2492130.png)

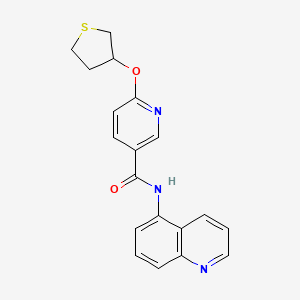

![1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2492136.png)